![molecular formula C28H40O4Sn B14211936 Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-24-3](/img/structure/B14211936.png)
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound characterized by the presence of two dimethylstannane groups bonded to {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The stannane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane exerts its effects involves the interaction of its organotin moiety with various molecular targets. The tin center can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Characterized by the presence of dimethylstannane groups.
Dibutylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Similar structure but with dibutylstannane groups.
Diethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Contains diethylstannane groups instead of dimethylstannane.
Uniqueness
This compound is unique due to its specific combination of dimethylstannane groups and {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
826990-24-3 |
|---|---|
Molekularformel |
C28H40O4Sn |
Molekulargewicht |
559.3 g/mol |
IUPAC-Name |
[dimethyl-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2CH3.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
CIJCYMVBLNXXBM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


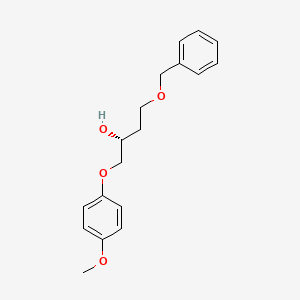
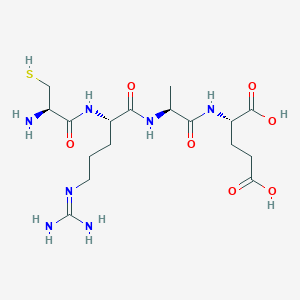

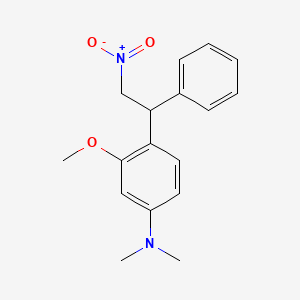
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)


![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)

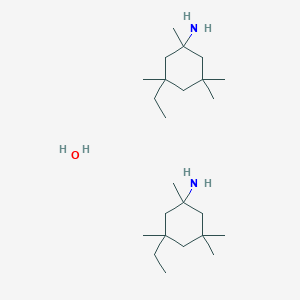
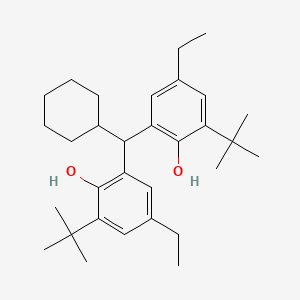
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
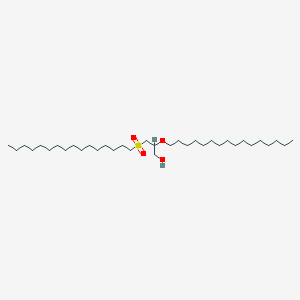
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
